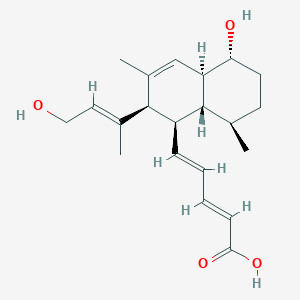
Carneic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carneic acid B is a natural product found in Hypoxylon carneum with data available.
Scientific Research Applications
Bioactive Properties
Carnosic acid, closely related to carnieic acid B, is identified as a phenolic diterpene compound predominantly found in sage and rosemary. It exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy of carnosic acid in preventing or treating various experimental health disorders has been explored through both in vitro and in vivo studies. These studies offer insights into numerous signaling pathways modulated by carnosic acid, revealing its potential in diverse cellular mechanisms of action (Bahri, Jameleddine, & Shlyonsky, 2016).
Antimicrobial Agents
Carneic acids A and B are identified as polyketide antibiotics structurally related to phomopsidin. These compounds are isolated from the stromata of Hypoxylon carneum, a species of xylariaceous ascomycetes. Both carneic acids A and B exhibit antimicrobial activities, though with moderate potency. Their presence is considered as species-specific marker molecules in H. carneum from different geographic regions. The biological and chemotaxonomic significance of these acids are noted in the context of antimicrobial activities (Quang, Stadler, Fournier, & Asakawa, 2006).
Inhibition of Epithelial-Mesenchymal Transition
Carnosic acid, which is structurally similar to carnieic acid B, has been found to inhibit the epithelial-mesenchymal transition in B16F10 melanoma cells. This inhibition is a crucial mechanism for the observed suppression of cell migration. The acid also affects the secretion of various proteins involved in this process, indicating its potential role in anti-cancer strategies, particularly in inhibiting metastatic characteristics (Park et al., 2014).
Radiosensitizing Effect
Carnosic acid exhibits a paradoxical radiosensitizing effect on B16F10 metastatic melanoma cells. This property makes it a potential agent in cancer treatment, especially in conjunction with radiotherapy. The ability of carnosic acid to protect healthy cells while damaging neoplastic cells presents a new desirable strategy for cancer patients (Alcaraz et al., 2022).
Molecular Determinants in Cancer Treatment
Research has also explored the cytotoxicity of carnosic acid against mechanisms of anticancer drug resistance. It identifies novel putative molecular factors associated with cellular response towards carnosic acid, suggesting its potential as a novel treatment option for refractory tumors. This research provides insights into the relationship between cancer complexity and the multi-target potentials of carnosic acid (Mahmoud et al., 2020).
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R,2R,4aS,5R,8R,8aR)-5-hydroxy-2-[(E)-4-hydroxybut-2-en-2-yl]-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C21H30O4/c1-13-8-9-18(23)17-12-15(3)20(14(2)10-11-22)16(21(13)17)6-4-5-7-19(24)25/h4-7,10,12-13,16-18,20-23H,8-9,11H2,1-3H3,(H,24,25)/b6-4+,7-5+,14-10+/t13-,16+,17+,18-,20+,21-/m1/s1 |
InChI Key |
YGIXVFNOSSPFLR-RYAGCBDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@H]([C@H](C(=C2)C)/C(=C/CO)/C)/C=C/C=C/C(=O)O)O |
Canonical SMILES |
CC1CCC(C2C1C(C(C(=C2)C)C(=CCO)C)C=CC=CC(=O)O)O |
synonyms |
carneic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

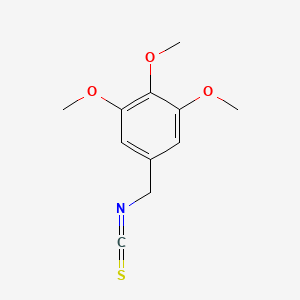
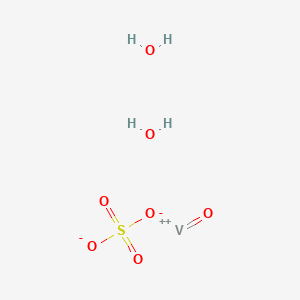
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
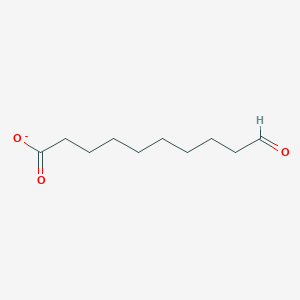

![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
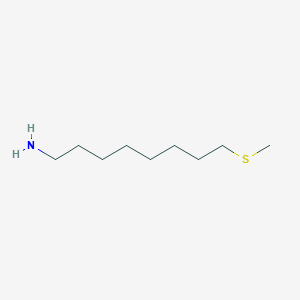
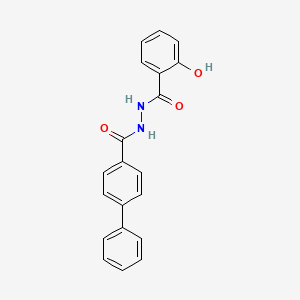
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
